![molecular formula C8H6ClF3O B1486463 2-Chloro-4-(trifluoromethyl)benzyl alcohol CAS No. 56456-51-0](/img/structure/B1486463.png)
2-Chloro-4-(trifluoromethyl)benzyl alcohol
Overview
Description
“2-Chloro-4-(trifluoromethyl)benzyl alcohol” is a chemical compound with the CAS Number: 56456-51-0. It has a molecular weight of 210.58 . It is a solid substance at ambient temperature .
Molecular Structure Analysis
The InChI code for “2-Chloro-4-(trifluoromethyl)benzyl alcohol” is 1S/C8H6ClF3O/c9-7-3-6 (8 (10,11)12)2-1-5 (7)4-13/h1-3,13H,4H2 .Physical And Chemical Properties Analysis
“2-Chloro-4-(trifluoromethyl)benzyl alcohol” is a solid at ambient temperature .Scientific Research Applications
Organic Synthesis
This compound is a valuable intermediate in organic synthesis. Its benzylic alcohol functionality allows for further functional group transformations, such as oxidation to the corresponding benzaldehyde or substitution to generate benzylic ethers or amines. The presence of the trifluoromethyl group can increase the compound’s lipophilicity, which is beneficial in synthesizing drug-like molecules .
Medicinal Chemistry
In pharmaceutical research, 2-Chloro-4-(trifluoromethyl)benzyl alcohol serves as an intermediate for the synthesis of more complex molecules. The trifluoromethyl group is particularly significant in medicinal chemistry due to its ability to improve the metabolic stability and binding affinity of potential therapeutics .
Material Science
The compound’s unique structure makes it suitable for the development of advanced materials. For instance, it can be used in the synthesis of fluorine-containing polymers, which are known for their high resistance to solvents, acids, and bases .
Analytical Chemistry
2-Chloro-4-(trifluoromethyl)benzyl alcohol: can be used as a standard or reference compound in various spectroscopic analyses, including NMR spectroscopy, due to its distinct chemical shifts that arise from the trifluoromethyl group .
Environmental Science
While direct applications in environmental science are not extensively documented, compounds like 2-Chloro-4-(trifluoromethyl)benzyl alcohol can be studied for their environmental fate, such as biodegradation or bioaccumulation potential, contributing to the assessment of new chemicals’ environmental impact .
Biochemistry Research
In biochemistry, this compound can be utilized to study enzyme-substrate interactions, especially with enzymes that are known to metabolize aromatic alcohols. It can also be used to investigate the impact of halogenated substituents on biochemical pathways .
Industrial Applications
Though specific industrial applications are not readily found, its derivatives could be explored for use in the development of industrial catalysts, additives, or other specialty chemicals that require a stable trifluoromethyl group .
Pharmaceutical Research
The trifluoromethyl group in 2-Chloro-4-(trifluoromethyl)benzyl alcohol is of particular interest in pharmaceutical research. It can influence the pharmacokinetic properties of drug candidates, such as their distribution, elimination, and the ability to cross biological barriers .
Safety And Hazards
The safety data sheet for “2-Chloro-4-(trifluoromethyl)benzyl alcohol” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
properties
IUPAC Name |
[2-chloro-4-(trifluoromethyl)phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3O/c9-7-3-6(8(10,11)12)2-1-5(7)4-13/h1-3,13H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMZPPTCATYZORA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Cl)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20654246 | |
Record name | [2-Chloro-4-(trifluoromethyl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20654246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(trifluoromethyl)benzyl alcohol | |
CAS RN |
56456-51-0 | |
Record name | 2-Chloro-4-(trifluoromethyl)benzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56456-51-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [2-Chloro-4-(trifluoromethyl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20654246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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